Cas no 1566973-20-3 (1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine)

1-{5-(Propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine is a specialized chemical compound featuring a 1,2,4-oxadiazole core functionalized with an isopropoxymethyl group and an ethylamine side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in heterocyclic synthesis. The oxadiazole scaffold is known for its stability and bioisosteric properties, while the amine functionality enhances its compatibility with further derivatization. The isopropoxymethyl group may contribute to improved solubility and metabolic stability. This compound is of interest in medicinal chemistry for the development of novel bioactive molecules, offering a balance of synthetic accessibility and structural diversity for targeted molecular design.
1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine structure
1566973-20-3 structure
Product Name:1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine
CAS No:1566973-20-3
MF:C8H15N3O2
MW:185.223601579666
MDL:MFCD26054586
CID:4606646
PubChem ID:112603748
Update Time:2025-06-08

1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine
    • 1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine
    • MDL: MFCD26054586
    • Inchi: 1S/C8H15N3O2/c1-5(2)12-4-7-10-8(6(3)9)11-13-7/h5-6H,4,9H2,1-3H3
    • InChI Key: ZWGCYKMPASASCB-UHFFFAOYSA-N
    • SMILES: C(C1N=C(COC(C)C)ON=1)(N)C

1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B525928-10mg
1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine
1566973-20-3
10mg
$ 70.00 2022-06-07
TRC
B525928-50mg
1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine
1566973-20-3
50mg
$ 230.00 2022-06-07
TRC
B525928-100mg
1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine
1566973-20-3
100mg
$ 365.00 2022-06-07
Enamine
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$197.0 2023-09-16
Enamine
EN300-218119-0.1g
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Enamine
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1566973-20-3 95%
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$418.0 2023-09-16
Enamine
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1566973-20-3 95%
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$656.0 2023-09-16
Enamine
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Enamine
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$2443.0 2023-05-26

1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine Related Literature

Additional information on 1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine

Introduction to 1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine (CAS No: 1566973-20-3)

1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine, identified by its CAS number 1566973-20-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of an oxadiazole core appended with an ethanamine moiety and a propyl ether side chain suggests a multifaceted chemical profile that could be exploited for various biological activities.

The oxadiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its stability and ability to interact with biological targets such as enzymes and receptors. Specifically, the 1,2,4-oxadiazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a propyl ether group at the 5-position of the oxadiazole ring introduces additional functionality that could modulate the compound's solubility, bioavailability, and interactions with biological systems. The ethanamine group at the 1-position further extends the structural diversity, allowing for potential modifications that could enhance binding affinity or selectivity.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The structural motif of 1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine aligns well with this trend, as it combines elements known to exhibit pharmacological activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the activity of various enzymes involved in inflammatory pathways. The propyl ether side chain may also contribute to the compound's ability to cross cell membranes, thereby improving its pharmacokinetic properties.

The ethanamine group is particularly noteworthy, as it can serve as a linker or anchor for further derivatization. This flexibility allows chemists to modify the compound's properties by introducing additional functional groups or tags for specific applications. For example, attaching fluorescent probes or biotin labels could facilitate studies on protein-protein interactions or cellular localization. Additionally, the ethanamine moiety could be used to form covalent bonds with target molecules in drug design strategies such as irreversible inhibition.

The synthesis of 1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the rapid assembly of heterocyclic frameworks. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry.

The potential biological activity of this compound has not gone unnoticed by researchers in the pharmaceutical industry. Preclinical studies have begun to explore the effects of various oxadiazole derivatives on disease models. Some preliminary findings suggest that compounds with similar structural features may exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. Furthermore, the propyl ether group could enhance binding interactions by introducing hydrophobic pockets or by participating in hydrogen bonding networks within biological targets.

The versatility of 1-{5-(propan-2-yloxy)methyl-1,2,4-oxadiazol-3-yl}ethan-1-amine extends beyond its potential as a lead compound in drug discovery. It can also serve as a building block for more complex molecules through combinatorial chemistry approaches. By systematically varying different functional groups attached to the core structure, researchers can generate libraries of compounds with tailored properties for high-throughput screening assays.

The development of computational tools has further accelerated the discovery process by allowing virtual screening of large databases of chemical structures against known biological targets. These tools can predict binding affinities and identify promising candidates for experimental validation. In combination with experimental techniques such as X-ray crystallography and NMR spectroscopy, researchers can gain deep insights into how these molecules interact with their intended targets.

The future prospects for 1-{5-(propan-2-yloxy)methyl-1,2,4-oaxadiazol}3-yl}ethan-lamine (CAS No: 1566973-20-3)) are exciting and multifaceted. As our understanding of biological systems continues to evolve at a rapid pace, so too will our ability to design molecules that precisely target disease-causing mechanisms. The oxadiazole-based compound represents just one example of how innovative chemical design can lead to breakthroughs in medicine.

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